molecular formula C17H18FN3O3. C3H6O3 B601390 Ciprofloxacin lactate CAS No. 97867-33-9

Ciprofloxacin lactate

Numéro de catalogue: B601390
Numéro CAS: 97867-33-9
Poids moléculaire: 331.35 90.08
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ciprofloxacin lactate is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ciprofloxacin lactate involves the reaction of ciprofloxacin with lactic acid. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and quality of the final product through ultrafiltration, pyrogen removal, sterilization, filtration, encapsulation, tightness detection, autoclaving, and inspection .

Analyse Des Réactions Chimiques

Types of Reactions: Ciprofloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Clinical Applications

Ciprofloxacin lactate is primarily used to treat various bacterial infections due to its effectiveness against Gram-negative and some Gram-positive bacteria. Its applications include:

  • Urinary Tract Infections : Effective for complicated urinary tract infections and pyelonephritis.
  • Respiratory Infections : Used in treating bronchopulmonary infections, especially in cystic fibrosis patients.
  • Skin and Soft Tissue Infections : Treats infections caused by susceptible strains of bacteria.
  • Intra-abdominal Infections : Administered for severe intra-abdominal infections.
  • Bone and Joint Infections : Effective in managing osteomyelitis and septic arthritis.
  • Prophylaxis in Neutropenic Patients : Used to prevent infections in immunocompromised patients.
  • Anthrax Treatment : Administered for post-exposure prophylaxis and treatment of inhalation anthrax .

Pharmaceutical Formulation and Compatibility

This compound is often administered intravenously. Studies have shown that it is compatible with most intravenous drugs, with notable exceptions including heparin, furosemide, and teicoplanin. This compatibility is crucial for multi-drug regimens commonly used in hospital settings .

Table 1: Compatibility of this compound with Other Intravenous Drugs

Drug NameCompatibility Status
HeparinIncompatible
FurosemideIncompatible
TeicoplaninIncompatible
MetronidazoleCompatible (with caution)
Most other drugsCompatible

Adverse Reactions and Safety Profile

While this compound is effective, it can also induce adverse reactions. A study analyzing 65 cases reported that the most common adverse reactions were allergic reactions (61.5%), followed by nervous system reactions (12.3%), and renal function impairment (4.6%) .

Table 2: Reported Adverse Reactions

Reaction TypePercentage (%)
Allergic Reactions61.5
Nervous System Reactions12.3
Renal Function Damage4.6
Liver Function Damage1.5

Research Applications

Recent research has explored innovative applications of this compound beyond traditional uses:

  • Drug Delivery Systems : Ciprofloxacin has been conjugated with poly(L-lactic acid) to create nanofiber mats that enhance drug release profiles at varying pH levels, demonstrating potential for targeted therapy .
  • Binding Studies : Research has shown that this compound can bind to certain anions, which may have implications for its pharmacokinetics and interaction with biological systems .

Case Studies

Several case studies highlight the efficacy of this compound in treating specific infections:

  • A case involving a patient with severe neutropenia demonstrated successful prophylaxis against bacterial infections using this compound, emphasizing its role in immunocompromised patients.
  • Another study reported effective management of complicated urinary tract infections in pediatric patients, showcasing its safety and efficacy in younger populations.

Mécanisme D'action

Ciprofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Uniqueness: Ciprofloxacin lactate is unique due to its broad-spectrum activity, high bioavailability, and effectiveness against a wide range of bacterial infections. It is particularly noted for its potency against Gram-negative bacteria and its use in treating infections resistant to other antibiotics .

Activité Biologique

Ciprofloxacin lactate is a derivative of ciprofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, this compound disrupts bacterial cell division and leads to cell death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

This compound exhibits potent antibacterial properties. Recent studies have demonstrated its efficacy against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of ciprofloxacin itself, indicating its potential as an effective treatment option for infections caused by resistant strains.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.125 - 0.5
Escherichia coli0.5 - 1
Pseudomonas aeruginosa4 - 16

Research Findings

Recent research has focused on enhancing the biological activity of this compound through chemical modifications. Some notable findings include:

  • Enhanced Cytotoxicity : Modifications at the C-7 position have shown increased cytotoxic effects against cancer cell lines such as HT29 and MCF-7, rivaling traditional chemotherapeutics like cisplatin .
  • Antiviral Activity : this compound has demonstrated suppression of SARS-CoV-2 viral replication in vitro, suggesting potential applications beyond antibacterial uses .
  • Compatibility Studies : A study assessing the compatibility of this compound with other intravenous drugs found that it is generally compatible, except with heparin and furosemide, which showed significant incompatibility . This finding is crucial for clinical settings where multiple medications are administered.
  • Pharmacokinetics : The pharmacokinetic profile of this compound indicates a rapid absorption and distribution in the body, making it suitable for intravenous use in acute infections .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with a severe MRSA infection was treated with this compound after failing to respond to other antibiotics. The treatment resulted in a significant reduction in infection markers within three days.
  • Case Study 2 : In a cohort study involving pregnant women exposed to this compound, no significant teratogenic effects were observed, supporting its safety profile during pregnancy .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJWZSFNGZBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913608
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97867-33-9, 96186-80-0
Record name Ciprofloxacin lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97867-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.